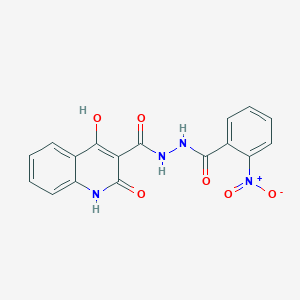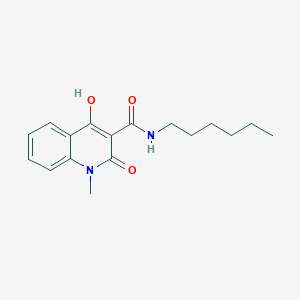![molecular formula C17H19N3O3 B11996222 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol CAS No. 5277-99-6](/img/structure/B11996222.png)
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol is a Schiff base compound known for its versatile applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by its unique structure, which includes a diethylamino group and a nitrophenol moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-nitrophenol. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization from ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the diethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-aminophenol .
Scientific Research Applications
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. The ability to interact with DNA and proteins makes it a valuable tool in biochemical research.
Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to the minor groove of DNA, stabilizing the double helix and interfering with DNA replication and transcription processes. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the DNA bases.
In proteins, the compound can form covalent bonds with amino acid residues, altering the protein’s structure and function. This can lead to the inhibition of enzymatic activity or disruption of protein-protein interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol include other Schiff bases with different substituents on the phenyl rings. Some examples are:
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: This compound has tert-butyl groups instead of nitro groups, which affects its steric and electronic properties.
2-((E)-{[4-(dimethylamino)phenyl]imino}methyl)-4-nitrophenol: This compound has dimethylamino groups instead of diethylamino groups, influencing its solubility and reactivity.
2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol: This compound contains a methylthio group, which can impact its biological activity and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5277-99-6 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |
InChI Key |
FTFJKDPPUAKRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)


![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)

![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11996213.png)

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)
